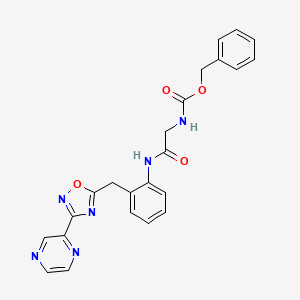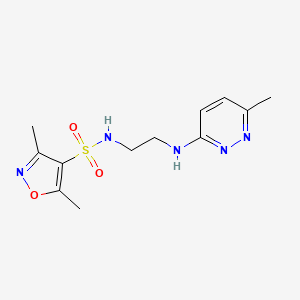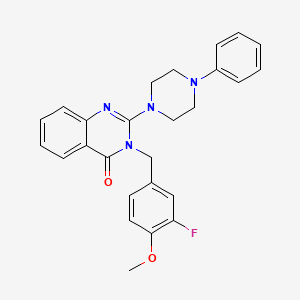
3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic chemical compound featuring a quinazoline backbone with a ketone at the 4-position. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the use of microwave-assisted techniques, which provide a rapid and efficient method for compound generation. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized using this technique and characterized by spectral analysis . Another approach for synthesizing quinazolinone derivatives, such as 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, involves the S-arylation method, which is noted for its simplicity and high conversion rates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is typically confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) . Crystallographic analysis can also provide detailed insights into the molecular structure, as demonstrated by the crystal structure determination of a related compound .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, including interactions with enzymes and substrates. For example, a 2-(4-Fluorophenyl)-quinazolin-4(3H)-one derivative has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis, indicating that these compounds can act as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, can be significantly influenced by the presence of substituents. For instance, fluorine-substituted derivatives have been found to have improved solubility in water or PBS buffer systems . The introduction of specific functional groups can also affect the compound's pharmacological properties, as seen in the enhanced anti-inflammatory activity of fluorine-substituted derivatives .
Scientific Research Applications
Anti-inflammatory Applications
Research has highlighted the synthesis and anti-inflammatory activity of fluorine-substituted quinazolinone derivatives. These compounds, developed through Michael addition reactions, exhibit enhanced solubility and significant potential in inhibiting NO secretion in LPS-induced models, suggesting promising anti-inflammatory properties (Sun et al., 2019).
Antimicrobial and Anticancer Potentials
A series of quinazolin-4(3H)-one derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds demonstrated significant efficacy against various bacterial and fungal strains, as well as human colon cancer cell lines, highlighting their potential as therapeutic agents in treating infections and cancer (Deep et al., 2013).
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives have also been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds are effective corrosion inhibitors, suggesting their applicability in the development of new inhibitor platforms for protecting metals against corrosion (Chen et al., 2021).
Radiopharmaceutical Applications
Derivatives of quinazolin-4(3H)-one have been explored for their potential in radioiodination and biodistribution studies, particularly for targeting tumor cells in mice. These compounds demonstrate stability and targeted uptake in tumor models, offering insights into their use as radiopharmaceutical agents (Al-Salahi et al., 2018).
Antioxidant Studies
Quinazolin derivatives have been synthesized and characterized for their antioxidant properties. Some compounds showed excellent scavenging capacity against free radicals, indicating their potential as antioxidants in pharmaceutical formulations (Al-azawi, 2016).
properties
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2/c1-33-24-12-11-19(17-22(24)27)18-31-25(32)21-9-5-6-10-23(21)28-26(31)30-15-13-29(14-16-30)20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRYBLLKKMESHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

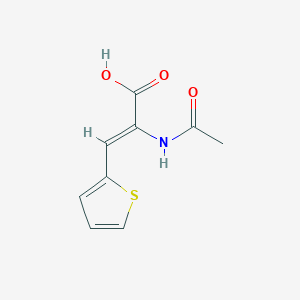
![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)
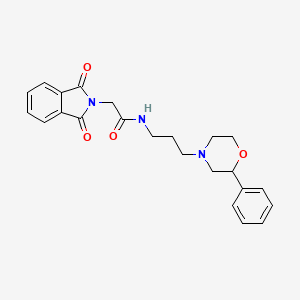

![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)
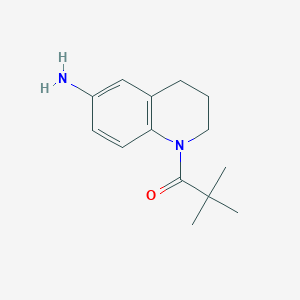

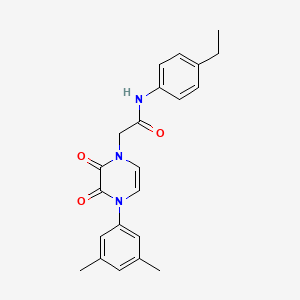
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)
